molecular formula C20H21NO2S B14176545 3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide CAS No. 918135-81-6

3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B14176545
CAS No.: 918135-81-6
M. Wt: 339.5 g/mol
InChI Key: YIDLZBQUVVHZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.

    Formation of the Carboxamide: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine, such as 1-ethynylcyclohexylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: As a lead compound for drug development.

    Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the type of activity exhibited by the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-N-cyclohexylthiophene-2-carboxamide: Lacks the ethynyl group.

    3-(Benzyloxy)-N-(1-propynylcyclohexyl)thiophene-2-carboxamide: Contains a propynyl group instead of an ethynyl group.

Uniqueness

3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is unique due to the presence of the ethynyl group, which can impart distinct electronic properties and reactivity compared to similar compounds. This uniqueness may translate to different biological activities or applications in materials science.

Properties

CAS No.

918135-81-6

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-(1-ethynylcyclohexyl)-3-phenylmethoxythiophene-2-carboxamide

InChI

InChI=1S/C20H21NO2S/c1-2-20(12-7-4-8-13-20)21-19(22)18-17(11-14-24-18)23-15-16-9-5-3-6-10-16/h1,3,5-6,9-11,14H,4,7-8,12-13,15H2,(H,21,22)

InChI Key

YIDLZBQUVVHZJM-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.